molecular formula C11H12Br2O2 B6596326 3-(2-Acetoxyphenyl)-1,2-dibromopropane CAS No. 84767-97-5

3-(2-Acetoxyphenyl)-1,2-dibromopropane

Cat. No. B6596326
CAS RN: 84767-97-5
M. Wt: 336.02 g/mol
InChI Key: ZTPVXZYMCGHHBL-UHFFFAOYSA-N
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Description

3-(2-Acetoxyphenyl)-1,2-dibromopropane, commonly known as DABCO, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. DABCO is a versatile compound that can be used in a variety of reactions, making it an essential tool for chemists.

Mechanism of Action

The mechanism of action of DABCO is not well understood. However, it is believed that it acts as a Lewis base, donating a pair of electrons to the reaction substrate. This electron donation can facilitate the formation of new bonds and increase the rate of the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DABCO. However, it has been shown to be non-toxic and non-carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of DABCO is its versatility. It can be used in a variety of reactions, making it an essential tool for chemists. Additionally, it is relatively inexpensive and easy to obtain.
One limitation of DABCO is its strong odor, which can be unpleasant to work with. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for research on DABCO. One area of interest is the development of new and more efficient synthesis methods. Additionally, there is potential for DABCO to be used in new types of reactions or as a catalyst for new compounds. Further research is also needed to fully understand the mechanism of action of DABCO and its potential biochemical and physiological effects.
Conclusion:
In conclusion, DABCO is a versatile compound that is widely used in scientific research. It is an excellent reagent for a variety of reactions and has a range of potential applications. While there is still much to learn about DABCO, it is clear that it is an essential tool for chemists and has the potential to contribute to many new discoveries in the future.

Synthesis Methods

The synthesis of DABCO is relatively straightforward and can be achieved through a variety of methods. The most common method involves the reaction of 2-acetoxyphenyl magnesium bromide with 1,2-dibromoethane. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

DABCO is widely used in scientific research as a reagent in organic synthesis. It is an excellent catalyst for a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. DABCO is also used as a base in organic synthesis, as it can deprotonate acidic compounds, making them more reactive.

properties

IUPAC Name

[2-(2,3-dibromopropyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c1-8(14)15-11-5-3-2-4-9(11)6-10(13)7-12/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVXZYMCGHHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269150
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dibromopropyl)phenyl acetate

CAS RN

84767-97-5
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84767-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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